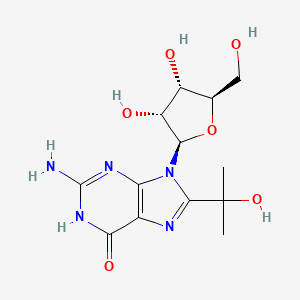

8-(2-Hydroxypropan-2-yl)guanosine

Description

Structure

3D Structure

Properties

CAS No. |

23844-15-7 |

|---|---|

Molecular Formula |

C13H19N5O6 |

Molecular Weight |

341.32 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(2-hydroxypropan-2-yl)-1H-purin-6-one |

InChI |

InChI=1S/C13H19N5O6/c1-13(2,23)11-15-5-8(16-12(14)17-9(5)22)18(11)10-7(21)6(20)4(3-19)24-10/h4,6-7,10,19-21,23H,3H2,1-2H3,(H3,14,16,17,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

DAMXRVHVWNCLQK-KQYNXXCUSA-N |

Isomeric SMILES |

CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)O |

Canonical SMILES |

CC(C)(C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)O |

Origin of Product |

United States |

Formation Mechanisms and Pathways of 8 Substituted Guanosine Adducts

Radical-Induced Formation Pathways for C8-Modified Guanines

Hydroxyl Radical Interaction with Guanine (B1146940) (Based on 8-OHdG Formation)

The interaction of the hydroxyl radical (•OH) with guanine is a well-studied process that serves as a foundational model for understanding radical-induced guanine modifications. The hydroxyl radical, one of the most reactive oxygen species (ROS), can be generated through various endogenous and exogenous sources.

The established mechanism for the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a widely recognized marker of oxidative DNA damage, involves the addition of a hydroxyl radical to the C8 position of the guanine base. uni-konstanz.deresearchgate.netosti.gov This initial addition forms a transient radical adduct, the 8-hydroxy-7,8-dihydroguanyl radical. Subsequent oxidation of this intermediate leads to the formation of the stable 8-OHdG product. This pathway highlights the vulnerability of the C8 position to radical attack and provides a framework for understanding how other radical species might react with guanine.

Involvement of Reactive Oxygen and Nitrogen Species in Oxidative Adduction (General)

Beyond the hydroxyl radical, a broader spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to the oxidative modification of guanine. These species are generated during normal metabolic processes, as well as in response to environmental stressors and inflammatory conditions.

Examples of such species include superoxide (B77818) anion (O₂⁻), singlet oxygen (¹O₂), and peroxynitrite (ONOO⁻). nih.govnih.gov Each of these species can initiate or participate in reaction cascades that ultimately lead to the formation of guanine adducts. For instance, singlet oxygen has been shown to react with deoxyguanosine to form 8-OH-dGuo. nih.gov The general principle involves the generation of a radical species that can directly or indirectly lead to the modification of the guanine base at the C8 position.

Specific Radical Precursors Leading to Propan-2-yl Adducts (Insights from analogous radical reactions)

The formation of 8-(2-Hydroxypropan-2-yl)guanosine specifically points to the involvement of a 2-hydroxypropan-2-yl radical. This radical can be generated from isopropanol (B130326) (2-propanol) through various processes, including gamma-radiolysis and photochemical reactions.

Studies involving the gamma-radiolysis of aqueous solutions containing 8-bromoguanosine (B14676) and isopropanol have demonstrated the formation of C8-alkylated guanosine (B1672433) adducts. researchgate.net In this system, the primary radicals generated from the radiolysis of water react with isopropanol to produce the 2-hydroxypropan-2-yl radical ((CH₃)₂ĊOH). This radical then adds to the C8 position of the guanine base, displacing the bromine atom and forming the corresponding C8-alkylated product. This provides a direct analogy for how this compound could be formed from guanosine in the presence of isopropanol and a source of radical initiation.

Furthermore, photochemical reactions involving acetone (B3395972) can also generate radicals that react with guanosine. Acetone, upon photoexcitation, can abstract a hydrogen atom from a suitable donor, such as isopropanol, to form a ketyl radical and the 2-hydroxypropan-2-yl radical. While a direct study on the formation of this compound via this method is not available, research on acetone photosensitization of 2'-deoxyguanosine (B1662781) has shown the formation of an analogous adduct, 8-(2,3,4-trihydroxybutyl)guanine, suggesting that photo-induced radical addition to the C8 position is a viable pathway. nih.gov

Table 1: Radical Precursors and their Resulting Guanine Adducts

| Radical Precursor | Generated Radical | Resulting Guanosine Adduct (Analogous or Specific) | Formation Condition |

| Water (via radiolysis) | Hydroxyl radical (•OH) | 8-Hydroxyguanosine (B14389) | Ionizing radiation |

| Isopropanol (via radiolysis) | 2-Hydroxypropan-2-yl radical | This compound | Gamma-radiolysis |

| Acetone (photochemical) | Radicals from acetone | 8-(2,3,4-trihydroxybutyl)guanine | UV irradiation |

Enzymatic Generation and Intermediates (General for nucleobase modifications)

While radical-induced pathways are the most likely route for the formation of this compound, it is worth considering the theoretical possibility of enzymatic involvement in the synthesis of modified nucleobases.

Enzymes play a crucial role in the synthesis and modification of nucleic acids. While there is no direct evidence for an enzyme that specifically synthesizes this compound, the enzymatic synthesis of other 8-substituted guanosine analogs has been demonstrated. uni-konstanz.descispace.com For example, various DNA polymerases have been shown to incorporate 8-vinyl-2'-deoxyguanosine triphosphate into DNA. uni-konstanz.de This indicates that the enzymatic machinery can, in principle, accommodate modifications at the C8 position of guanine.

The general process for the enzymatic synthesis of modified nucleic acids involves the chemical synthesis of the modified nucleoside triphosphate, which then serves as a substrate for a polymerase enzyme. The polymerase incorporates the modified nucleotide into a growing DNA or RNA strand. This approach is a powerful tool for creating site-specifically modified nucleic acids for various research applications. While this doesn't represent a natural formation pathway for this compound, it highlights the potential for enzymatic systems to recognize and process C8-modified guanine derivatives.

Biological Impact and Mechanistic Implications of 8 Substituted Guanosine Adducts

Interference with Nucleic Acid Replication and Transcription Fidelity (Insights from 8-OHdG)

The integrity of genetic information relies on the faithful replication and transcription of DNA. However, the presence of 8-substituted guanosine (B1672433) adducts, such as 8-OHdG, can compromise this fidelity. During DNA replication, the modified guanine (B1146940) base can cause DNA polymerases to misread the template strand. rupahealth.com This often leads to the incorrect insertion of adenine (B156593) (A) instead of cytosine (C) opposite the lesion. researchgate.netmdpi.com This mispairing propensity is a critical factor in the mutagenic nature of these adducts.

Similarly, transcription, the process of synthesizing RNA from a DNA template, can also be affected. RNA polymerase may erroneously incorporate adenine into the messenger RNA (mRNA) transcript when it encounters an 8-OHdG lesion. rupahealth.com This can result in the production of altered proteins with potentially compromised function, contributing to cellular dysfunction. The ability of 8-OHdG to interfere with both replication and transcription underscores its potential to disrupt normal cellular processes. rupahealth.com

Contribution to Mutagenesis and Genomic Instability (Insights from 8-OHdG)

Unrepaired DNA lesions like 8-OHdG are a significant source of mutations and can lead to genomic instability, a hallmark of cancer. rupahealth.comnih.govoncotarget.com The misincorporation of adenine opposite 8-OHdG during DNA replication, if not corrected, can become a permanent mutation in the genome. researchgate.net This accumulation of mutations can have severe consequences, including the activation of oncogenes or the inactivation of tumor suppressor genes, thereby driving carcinogenesis. oncotarget.com

The presence of 8-OHdG is considered a premutagenic lesion, and its accumulation is associated with an increased risk of various cancers and age-related diseases. nih.govoup.com The failure to repair this type of DNA damage can lead to a cascade of events that threaten the stability of the entire genome. nih.gov

Induction of G→T Transversions (Insights from 8-OHdG)

The most common mutational signature associated with 8-OHdG is the G→T transversion, where a guanine-cytosine (G:C) base pair is replaced by a thymine-adenine (T:A) pair. rsc.orgnih.govoup.com This specific mutation arises from the mispairing of 8-OHdG with adenine during DNA replication. researchgate.net The modified guanine base in the syn conformation can form a stable Hoogsteen base pair with adenine, which is structurally similar to a standard Watson-Crick base pair. researchgate.netrsc.org This structural mimicry allows DNA polymerase to preferentially insert adenine opposite the lesion. nih.gov In the subsequent round of replication, this adenine will then template the insertion of a thymine, thus completing the G to T transversion. researchgate.net

Table 1: Mutational Signature of 8-OHdG

| DNA Lesion | Mispairing Partner | Resulting Mutation |

|---|

Role as a Signaling Molecule in Cellular Stress Responses (Insights from 8-OHdG)

Beyond its direct role in mutagenesis, 8-OHdG can also act as a signaling molecule, alerting the cell to the presence of oxidative stress. rupahealth.com The detection of this lesion can trigger a complex network of cellular responses aimed at mitigating the damage and maintaining cellular homeostasis.

Activation of DNA Repair Pathways (Insights from 8-OHdG)

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage. The primary pathway for the removal of 8-OHdG is the Base Excision Repair (BER) pathway. oncotarget.comspandidos-publications.comresearchgate.net This process is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which specifically recognizes and excises the oxidized guanine base. spandidos-publications.comnih.gov The resulting abasic site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. nih.gov The efficient functioning of the BER pathway is crucial for preventing the accumulation of mutagenic lesions like 8-OHdG. nih.gov

Modulation of Cell Cycle Regulation (Insights from 8-OHdG)

The presence of significant DNA damage, including elevated levels of 8-OHdG, can activate cell cycle checkpoints. rupahealth.comoup.com These checkpoints are critical surveillance mechanisms that can halt the progression of the cell cycle, providing the cell with an opportunity to repair the DNA damage before it is passed on to daughter cells during cell division. frontiersin.org This cell cycle arrest is a vital protective measure to prevent the propagation of mutations and maintain genomic stability. nih.gov

Influence on Apoptosis (Insights from 8-OHdG)

If the extent of DNA damage is overwhelming and cannot be effectively repaired, the cell may initiate a programmed cell death pathway known as apoptosis. rupahealth.comoup.com This is a self-destruction mechanism that eliminates severely damaged cells, thereby preventing them from becoming potentially cancerous. nih.gov The accumulation of 8-OHdG has been shown to be associated with the induction of apoptosis, serving as a critical last line of defense against the propagation of genomic instability. oup.comnih.gov

Impact on Epigenetic Modifications

The introduction of adducts at the C8 position of guanosine can have significant consequences for epigenetic regulation. These modifications can alter the local DNA structure and interfere with the enzymatic machinery responsible for maintaining epigenetic marks.

Effects on DNA Methylation Processes (Insights from 8-oxo-dG)

While direct studies on 8-(2-Hydroxypropan-2-yl)guanosine's effect on DNA methylation are not extensively available, significant insights can be drawn from the well-researched analogous C8-modified guanine, 7,8-dihydro-8-oxoguanine (8-oxo-dG or 8-hydroxyguanine). nih.govnih.gov Oxidative DNA damage is a known driver of changes in DNA methylation patterns, potentially leading to epigenetic instability. nih.govnih.gov

The presence of 8-oxo-dG in the genome can disrupt DNA methylation processes through several mechanisms. It can passively inhibit the action of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns. nih.govbiorxiv.org Research has shown that 8-oxo-dG reduces the binding affinity of DNMTs to DNA, thereby hindering the methylation of nearby CpG islands. nih.gov The position of the 8-oxo-dG lesion relative to the target cytosine is crucial. For instance, the presence of 8-oxo-dG can significantly diminish the ability of human DNA methyltransferase to methylate a target cytosine when the adduct is located one or two nucleotides 3' away on the same strand. nih.gov Studies using the catalytic domain of murine Dnmt3a have demonstrated that the effect of 8-oxo-dG can range from a 25-fold decrease to a 1.8-fold increase in the methylation rate, depending on its position relative to the CpG recognition site. nih.gov The most significant inhibition was observed when 8-oxo-dG replaced the guanine immediately downstream of the target cytosine. nih.govacs.org This interference is thought to occur because the lesion weakens the affinity of the DNA for Dnmt3a, promoting a nonproductive binding mode. nih.govacs.org

Furthermore, in regions that are already methylated, 8-oxo-dG can interfere with the binding of methyl-CpG binding proteins (MBPs), such as MeCP2. nih.gov This interference can inhibit the transcriptional suppression typically mediated by these proteins. nih.gov Conversely, some studies suggest a more active role for 8-oxo-dG in demethylation. The DNA repair enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and binds to 8-oxo-dG, can recruit TET enzymes. nih.govbiorxiv.org TET enzymes are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating a DNA demethylation pathway. nih.gov Recent findings using nanopore sequencing have observed a significant decrease in methylation levels in the vicinity of oxidized guanines, which recovers to average levels at a distance of about 2000 bases from the 8-oxo-dG site. biorxiv.org

The interplay between oxidative damage and DNA methylation is complex. High levels of 8-oxo-dG have been associated with an increased number of methylated tumor suppressor genes in chronic hepatitis C, suggesting that oxidative stress can alter chromatin status and lead to abnormal gene silencing. nih.gov In some contexts, the formation of 8-oxo-dG and its repair by OGG1 can recruit repressive chromatin proteins and DNMTs, leading to the silencing of damaged DNA regions. nih.gov

Table 1: Impact of 8-oxo-dG on DNA Methylation Processes

| Mechanism | Effect | Key Proteins Involved | Outcome | References |

|---|---|---|---|---|

| Inhibition of DNMTs | Reduces binding affinity of DNMTs to DNA. | DNMT1, DNMT3a, DNMT3b | Decreased methylation of CpG islands. | nih.govnih.govnih.gov |

| Interference with MBPs | Disrupts binding of Methyl-CpG Binding Proteins to methylated DNA. | MeCP2 | Inhibition of transcriptional suppression. | nih.gov |

| Active Demethylation | OGG1-bound 8-oxo-dG recruits TET enzymes. | OGG1, TET1 | Oxidation of 5mC to 5hmC, initiating demethylation. | nih.govbiorxiv.org |

| Chromatin Remodeling | Can lead to changes from active to repressive chromatin status. | Histone modifying enzymes | Abnormal methylation and silencing of tumor suppressor genes. | nih.gov |

Conformational Changes in Nucleic Acid Structures Induced by C8 Adducts (Insights from other C8-guanine modifications)

The addition of a bulky group, such as the 2-hydroxypropan-2-yl group, at the C8 position of guanosine can induce significant conformational changes in nucleic acid structures. nih.gov These alterations are primarily driven by the steric hindrance imposed by the C8 substituent.

Influence on B-DNA to Z-DNA Transitions

One of the most notable conformational changes influenced by C8-guanine adducts is the transition from the canonical right-handed B-DNA double helix to the left-handed Z-DNA conformation. rsc.orgrsc.org This transition is energetically demanding for unmodified DNA and typically requires specific conditions like high salt concentrations or negative supercoiling. rsc.orgplos.org However, modifications at the C8 position of guanine can act as potent inducers of Z-DNA formation, stabilizing this alternative conformation under physiological conditions. rsc.orgrsc.orgnih.gov

The fundamental reason for this stabilizing effect lies in the preferred glycosidic bond torsion of the modified guanine. rsc.org In the standard B-DNA helix, nucleotides adopt an anti conformation around the N-glycosidic bond. biotage.co.jp A substituent at the C8 position of guanine in the anti conformation would create an unfavorable steric clash with the sugar-phosphate backbone of the DNA strand. rsc.org To relieve this steric strain, the modified guanine base rotates around the glycosidic bond to adopt a syn conformation. rsc.orgrsc.org This syn conformation is a defining characteristic of purine (B94841) residues within the left-handed Z-DNA helix. rsc.orgplos.org In the Z-DNA structure, the C8 position of guanine is located on the outer surface of the helix, eliminating the steric interactions that would destabilize the B-form. rsc.org

The size and nature of the substituent at the C8 position play a significant role. Bulky C8-arylguanine adducts, for example, have been shown to be particularly effective at driving the equilibrium towards the Z-form. rsc.orgnih.gov Even a relatively small methyl group at the C8 position (8-methylguanine) markedly stabilizes the Z-conformation in short oligonucleotides. nih.gov It is hypothesized that the formation of C8-guanine adducts by various carcinogenic compounds may play a role in carcinogenesis through the dysregulation of gene expression mediated by Z-DNA formation. rsc.orgrsc.org The stabilization of Z-DNA is also influenced by the surrounding DNA sequence, with alternating purine-pyrimidine sequences, especially (CG)n repeats, being the most favorable for this transition. rsc.orgmdpi.com Z-DNA binding proteins (ZBPs) can also recognize and stabilize the Z-conformation, and there may be an interplay between a C8-adduct, ZBPs, and the regulation of gene expression. rsc.orgmdpi.com

Table 2: Factors Influencing B-DNA to Z-DNA Transition by C8-Guanine Adducts

| Factor | Description | Mechanism | References |

|---|---|---|---|

| C8-Substituent | The presence of an adduct at the C8 position of guanine. | The adduct creates steric hindrance in the B-DNA anti conformation. | nih.govrsc.org |

| Glycosidic Bond Conformation | The modified guanine preferentially adopts the syn conformation. | The syn conformation relieves steric strain and is characteristic of purines in Z-DNA. | rsc.orgrsc.org |

| DNA Sequence | Alternating purine-pyrimidine sequences are most favorable. | Sequences like (CG)n have a higher propensity to form Z-DNA. | rsc.orgmdpi.com |

| Negative Supercoiling | Torsional strain from processes like transcription can induce Z-DNA. | The transition to left-handed Z-DNA relaxes the supercoiled DNA. | rsc.org |

| Z-DNA Binding Proteins (ZBPs) | Proteins that specifically recognize and bind to Z-DNA. | ZBPs can stabilize the Z-conformation, potentially influencing gene expression. | rsc.orgmdpi.com |

Enzymatic Recognition and Processing of 8 Substituted Guanosine Adducts

DNA Repair Pathway Involvement

When an 8-substituted guanosine (B1672433) adduct is present in DNA, it becomes a target for cellular repair machinery. The structure of the adduct plays a critical role in determining which pathway is engaged and the efficiency of the repair process.

The Base Excision Repair (BER) pathway is the primary defense against oxidative DNA damage, including the well-studied lesion 7,8-dihydro-8-oxoguanine (8-oxoG or 8-OHdG). nih.govmdpi.com The key enzyme initiating this pathway is 8-Oxoguanine DNA Glycosylase 1 (OGG1). nih.govmdpi.com OGG1 is responsible for recognizing and excising the damaged 8-oxoG base from the DNA backbone, creating an apurinic/apyrimidinic (AP) site that is further processed by other BER enzymes to restore the correct sequence. mdpi.comembopress.org

The recognition process is highly specific. OGG1 scans the DNA and, upon encountering 8-oxoG, flips the damaged base out of the DNA helix and into its active site. mdpi.comnih.gov This recognition is facilitated by specific contacts between amino acid residues in the OGG1 active site and the unique chemical structure of 8-oxoG, particularly its ureic moiety, C8-carbonyl group, and N7 atom. mdpi.commdpi.com The enzyme can efficiently distinguish 8-oxoG from the vast excess of normal guanine (B1146940). mdpi.comnih.gov Studies have shown that OGG1's binding affinity for 8-oxoG is significantly higher than for guanine. mdpi.com

For a bulkier adduct like 8-(2-Hydroxypropan-2-yl)guanosine, the BER pathway and OGG1 would likely be the first line of defense. However, the large 2-hydroxypropan-2-yl group at the C8 position would present a significant steric challenge. The ability of OGG1 to flip the adducted base into its active site could be severely hindered. While OGG1 recognizes the oxidized purine (B94841), its active site is tailored for the specific size and hydrogen-bonding pattern of 8-oxoG. mdpi.commdpi.com A much larger group might prevent proper seating in the catalytic pocket, potentially reducing the efficiency of excision or inhibiting it altogether. Research on other bulky C8-guanine adducts, such as those derived from aromatic amines, shows that their repair can be inefficient and depends heavily on the adduct's conformation within the DNA helix. uq.edu.au Therefore, while OGG1 would be the expected enzyme to process this compound, the efficiency of this repair is predicted to be significantly lower than for 8-oxoG.

| Enzyme | Substrate (in DNA) | Recognition Mechanism | Potential Impact of 8-(2-Hydroxypropan-2-yl) Adduct |

| 8-Oxoguanine DNA Glycosylase 1 (OGG1) | 8-oxoguanine (8-oxoG) | Recognizes the lesion, flips it from the helix into a specific active site pocket, and cleaves the N-glycosidic bond. nih.govnih.govmdpi.com | The bulky 2-hydroxypropan-2-yl group may sterically hinder the base-flipping mechanism and prevent proper entry into the OGG1 active site, likely reducing repair efficiency. |

When DNA damage is not repaired before replication, DNA polymerases must navigate the lesion. wikipedia.org The adduct 8-oxoG is particularly mutagenic because it can exist in two conformations: the anti-conformation, which correctly pairs with cytosine, and the syn-conformation, which mispairs with adenine (B156593). mdpi.comoup.com This dual coding potential can lead to G:C to T:A transversion mutations if the adenine mispair is not corrected. mdpi.combiorxiv.org

Different DNA polymerases handle 8-oxoG with varying efficiency and fidelity. mdpi.comresearchgate.net High-fidelity replicative polymerases often stall or preferentially insert adenine opposite 8-oxoG. mdpi.com In contrast, specialized translesion synthesis (TLS) polymerases, such as those from the Y-family, can bypass the lesion, though this process can be error-prone. mdpi.comresearchgate.netnih.gov For instance, DNA polymerase η (eta) and DNA polymerase λ (lambda) have been shown to bypass 8-oxoG, with auxiliary proteins like PCNA and RP-A enhancing the correct incorporation of cytosine. researchgate.netnih.gov The ability of a polymerase to accommodate the syn-conformation of the adducted guanine in its active site is a key determinant of mutagenic potential. researchgate.netacs.org

For this compound, the presence of the bulky C8-substituent would almost certainly force the base into the syn-conformation to avoid steric clash with the sugar-phosphate backbone. This conformation would favor mispairing with adenine during DNA replication. oup.com The large size of the 2-hydroxypropan-2-yl group, far exceeding that of the oxygen in 8-oxoG, would likely be a significant block to high-fidelity replicative polymerases. uq.edu.au Translesion synthesis polymerases would be required to bypass such a lesion. uq.edu.au The efficiency and accuracy of this bypass would depend on the specific polymerase's ability to accommodate the bulky adduct in its active site. It is plausible that the large size of the adduct would lead to a higher frequency of replication stalling and could be more mutagenic than 8-oxoG.

| DNA Polymerase Family | Interaction with 8-oxoguanine | Predicted Interaction with this compound |

| High-Fidelity Replicative Polymerases | Bypass is often inefficient; can mis-incorporate adenine opposite the lesion. mdpi.comresearchgate.net | Likely to be strongly blocked by the bulky adduct. uq.edu.au |

| Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol λ) | Can bypass 8-oxoG, with fidelity influenced by auxiliary proteins. researchgate.netnih.gov | Essential for bypassing the lesion. The large adduct may increase stalling and the rate of misincorporation opposite the lesion. |

RNA Modification and Processing Enzymes

Guanosine in RNA is also susceptible to oxidative damage, leading to the formation of 8-oxoGua. Unlike DNA, RNA is not typically repaired. Instead, cells have mechanisms to process and degrade damaged RNA to prevent the synthesis of aberrant proteins and disruptions in RNA function. researchgate.netnih.gov

The presence of 8-oxoGua in RNA can disrupt cellular processes like translation and RNA stability. portlandpress.comnih.gov Cells possess a variety of RNA-binding proteins (RBPs) that can recognize and handle these modified RNAs. Several RBPs have been identified that preferentially bind to 8-oxoG-containing RNA, including Polynucleotide Phosphorylase (PNPase), Y-box binding protein 1 (YB-1), and others. portlandpress.comnih.govasm.org These proteins are thought to be critical for cell survival under oxidative stress by managing the fate of oxidized RNA. portlandpress.comnih.gov

For example, the exoribonuclease Xrn-1, which degrades RNA in a 5' to 3' direction, is stalled by the presence of 8-oxoG. nih.gov This stalling suggests a mechanism where the modification is recognized, potentially flagging the RNA for a specific decay pathway or sequestering it. nih.gov The recognition is sensitive to conformational changes imposed by the C8 modification. nih.gov Chemical proteomics approaches have identified proteins that are either attracted to or repelled by 8-oxoG in RNA, indicating a complex regulatory network for handling oxidized transcripts. nih.gov

Given these findings, an this compound adduct in RNA would likely be a strong signal for recognition by the RNA quality control machinery. The bulky adduct would cause a significant structural distortion, likely more pronounced than that caused by 8-oxoG. This could lead to enhanced binding by proteins that recognize damaged RNA, such as YB-1 or PNPase, and potentially stronger stalling of processing enzymes like exonucleases. nih.govportlandpress.com Such an adduct would almost certainly disrupt translation if present in a coding region and could mark the entire transcript for rapid degradation.

Viruses, particularly RNA viruses, replicate in host cells that are often under high oxidative stress, leading to the incorporation of oxidized bases like 8-oxoGua into the viral genome. nih.govplos.orgresearchgate.net While this damage can be mutagenic, some viruses have evolved to exploit the host's cellular machinery to their advantage. frontiersin.orgfrontiersin.org

A remarkable example is seen with Respiratory Syncytial Virus (RSV), a negative-sense RNA virus. nih.govplos.org Research has shown that RSV hijacks the host DNA repair enzyme OGG1. nih.govplos.orgnih.gov Instead of excising the 8-oxoGua base from the viral RNA, OGG1 binds to it. plos.org This binding is proposed to lock the 8-oxoGua in the anti-conformation, ensuring that it correctly pairs with cytosine during replication by the viral RNA-dependent RNA polymerase. plos.org This action effectively serves as a fidelity mechanism, preventing mutations and maintaining the integrity of the viral genome in an oxidative environment. nih.govplos.org Inhibition of OGG1's ability to recognize 8-oxoGua leads to a significant decrease in the production of new RSV particles. plos.orgnih.gov

This mechanism highlights a sophisticated viral adaptation. For a virus containing an this compound adduct, this specific host exploitation strategy would likely fail. As discussed, the bulky adduct would probably prevent OGG1 from binding effectively, if at all. mdpi.com Therefore, the virus would not be able to leverage OGG1 to ensure correct base pairing. The presence of such a large adduct in the viral RNA would likely be highly detrimental, leading to a high rate of mutation or stalled replication, ultimately reducing viral fitness. This suggests that while viruses can adapt to common oxidative lesions like 8-oxoGua, they may be highly vulnerable to larger, more disruptive adducts.

| Organism/System | Enzyme/Protein | Interaction with 8-oxoGua in RNA | Predicted Consequence for this compound in RNA |

| Human Cells | RNA-binding proteins (e.g., YB-1, PNPase) | Preferentially bind to 8-oxoG-modified RNA to manage its processing and decay. portlandpress.comnih.gov | The large adduct would likely be a strong signal for recognition and subsequent degradation of the RNA transcript. |

| Respiratory Syncytial Virus (RSV) | Host OGG1 | Hijacked by the virus; OGG1 binds to 8-oxoGua in viral RNA to ensure correct pairing with cytosine, enhancing replication fidelity. nih.govplos.org | The bulky adduct would likely prevent OGG1 binding, abrogating this fidelity mechanism and leading to reduced viral replication. |

Analytical Methodologies for Detection and Quantification of 8 Substituted Guanosine Adducts

Chromatographic Techniques

Chromatographic methods offer high selectivity and sensitivity for the analysis of 8-substituted guanosine (B1672433) adducts. These techniques separate the adducts from a complex mixture, allowing for their precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely employed and highly sensitive method for the determination of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a prominent biomarker of oxidative DNA damage. oup.commdpi.com This technique separates the components of a sample based on their interaction with a stationary phase, and the electrochemical detector then measures the current generated by the oxidation or reduction of the analyte of interest. tandfonline.combohrium.com

The sensitivity of HPLC-ECD allows for the detection of 8-OHdG down to the femtomolar range. mdpi.com For instance, a detection limit of approximately 20 fmol of 8-OHdG has been reported. tandfonline.com Modifications to the analytical method, such as background current correction, have further improved the detection limit by an order of magnitude to 1.76 fmol (0.5 pg). nih.gov This enhancement enables the analysis of small samples, including those from needle biopsies or less than 5 ml of whole blood. nih.gov

The purity of the DNA sample is critical for accurate quantification of 8-OHdG by HPLC-ECD, as contaminants can co-elute with the adduct and interfere with the electrochemical signal, potentially leading to an overestimation of its levels. tandfonline.com To ensure accuracy, urinary 8-OHdG levels are often measured, as this matrix minimizes artifacts that can be induced during DNA isolation and sample processing. mdpi.com

| Parameter | Value | Reference |

| Detection Limit | ~20 fmol | tandfonline.com |

| Improved Detection Limit | 1.76 fmol (0.5 pg) | nih.gov |

| Application | Quantification of 8-OHdG in DNA and urine | oup.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of DNA damage products, including 8-hydroxy-2'-deoxyguanosine (8-OHdG). oup.comnih.gov This method involves the separation of volatile compounds in the gas phase followed by their detection based on their mass-to-charge ratio. A key advantage of GC-MS is its capability to measure multiple modified DNA bases from all four DNA bases within a single sample. nih.gov

For the analysis of 8-OHdG, a derivatization step is typically required to make the compound volatile. nih.gov A sensitive method for quantifying urinary 8OHdG involves single solid-phase extraction, followed by freeze-drying and trimethylsilylation before GC-MS analysis. nih.gov The use of a heavy isotope-labeled internal standard, such as [18O]8OHdG, allows for accurate quantification through isotope dilution. nih.gov This method has demonstrated a limit of quantification of greater than 2.5 nM (2.5 pmol/ml) using 1 ml of urine, with a linear calibration curve in the range of 2.5-200 nM. nih.gov The recovery of 8OHdG after solid-phase extraction typically ranges from 70% to 80%. nih.gov

| Parameter | Value | Reference |

| Technique Advantage | Measures multiple modified bases in a single run | nih.gov |

| Sample Preparation | Solid-phase extraction, derivatization (trimethylsilylation) | nih.gov |

| Quantification Limit | >2.5 nM (2.5 pmol/ml) | nih.gov |

| Linear Range | 2.5-200 nM | nih.gov |

| Recovery Rate | 70-80% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the qualitative and quantitative analysis of 8-substituted guanosine adducts like 8-hydroxy-2'-deoxyguanosine (8-OHdG) and 8-hydroxyguanosine (B14389) (8-OHG). frontiersin.org This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. frontiersin.orgacs.org It is widely utilized for analyzing these biomarkers in various biological matrices, including urine and DNA. oup.comnih.govfrontiersin.org

The development of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has further enhanced the efficiency of analysis by shortening the run times and improving separation. frontiersin.org LC-MS/MS methods are highly sensitive, with detection limits for 8-OHdG and 8-OHG reaching as low as 0.2 nM and 0.3 nM, respectively. frontiersin.org The use of specific mobile phase additives, such as acetic acid for 8-OHdG and formic acid for 8-OHG, can improve detection sensitivity. frontiersin.org A study developing a rapid extraction and LC-MS/MS analysis method for urinary 8-OHdG established a detection limit of 0.01 µg/L and a quantification limit of 0.05 µg/L. muni.cz

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical approach that significantly enhances the accuracy and reproducibility of quantifying DNA adducts. nih.govresearchgate.net This method involves the use of a stable isotope-labeled analogue of the analyte as an internal standard. nih.govnih.gov The internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov

The co-elution of the analyte and its isotope-labeled internal standard allows for the correction of any sample loss during preparation and variations in ionization efficiency in the mass spectrometer, leading to highly accurate quantification. frontiersin.orgnih.gov IDMS coupled with HPLC-ESI-MS/MS is considered a "golden standard" for DNA adduct analysis due to its superior selectivity, sensitivity, and accuracy. acs.orgnih.gov This technique is capable of detecting DNA adducts at very low concentrations, typically in the range of 0.01 to 10 adducts per 10^8 normal nucleotides. acs.orgnih.gov For instance, a sensitive ID-UPLC-MS/MS method for sulfur mustard-DNA adducts reported detection limits as low as 0.002 fmol on the column for O(6)-HETEG. epa.gov

| Parameter | Value/Description | Reference(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | frontiersin.orgacs.org |

| Analytes | 8-OHdG, 8-OHG, and other adducts | oup.comnih.govfrontiersin.org |

| Detection Limit (8-OHdG) | 0.2 nM / 0.01 µg/L | frontiersin.orgmuni.cz |

| Detection Limit (8-OHG) | 0.3 nM | frontiersin.org |

| Enhancement Method | Stable Isotope Dilution Mass Spectrometry (IDMS) | nih.govresearchgate.net |

| IDMS Advantage | High accuracy and reproducibility | acs.orgnih.gov |

| IDMS Detection Range | 0.01–10 adducts per 10⁸ nucleotides | acs.orgnih.gov |

Immunological Assays

Immunological assays utilize the specific binding between an antibody and its antigen to detect and quantify target molecules. These methods are generally less expensive and have a higher throughput compared to chromatographic techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used immunological method for the quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in various biological samples, including urine, plasma, and tissue homogenates. oup.comstressmarq.commybiosource.com ELISA kits for 8-OHdG are commercially available and are typically based on a competitive assay format. jaica.comabcam.com In this format, the 8-OHdG in the sample competes with a labeled 8-OHdG for binding to a limited amount of anti-8-OHdG antibody coated on a microplate. mybiosource.comabcam.com The amount of labeled 8-OHdG bound is inversely proportional to the concentration of 8-OHdG in the sample.

While ELISA is a convenient and high-throughput method, it is important to note that the specificity of the antibodies can be a limitation. frontiersin.org Some antibodies may cross-react with other structurally similar molecules, such as 8-hydroxyguanosine (8-OHG) or other oxidized guanine (B1146940) species, which can lead to an overestimation of the actual 8-OHdG concentration. frontiersin.orgjaica.comabcam.com For example, it has been noted that the 8-OHdG antibody used in some assays recognizes both free 8-OHdG and DNA-incorporated 8-OHdG, which can lead to discrepancies when comparing results with LC-MS methods that typically measure the single nucleoside. abcam.com Despite this, ELISA remains a valuable tool for screening large numbers of samples for oxidative DNA damage. nih.gov

| Parameter | Value/Description | Reference(s) |

| Assay Principle | Competitive Enzyme-Linked Immunosorbent Assay | jaica.comabcam.com |

| Sample Types | Urine, plasma, cell lysates, tissue | stressmarq.commybiosource.comthermofisher.com |

| Assay Range (Example) | 0.94 – 60 ng/ml | stressmarq.com |

| Intra-Assay Precision (CV) | <5% | stressmarq.com |

| Inter-Assay Precision (CV) | <5% | stressmarq.com |

| Limitation | Potential for antibody cross-reactivity leading to overestimation | frontiersin.orgjaica.comabcam.com |

Development and Application of Adduct-Specific Monoclonal Antibodies (General for DNA lesions)

The development of monoclonal antibodies (mAbs) has revolutionized the detection of DNA damage. These highly specific antibodies can recognize and bind to particular DNA adducts, enabling their quantification and visualization in various experimental setups.

The process of creating these mAbs typically involves immunizing mice with DNA that has been modified to contain the adduct of interest. rsc.orgnih.gov This modified DNA, being more immunogenic than native DNA, elicits an immune response, leading to the production of antibodies. rsc.org Hybridoma technology is then used to produce and select for cell lines that secrete mAbs with high affinity and specificity for the target DNA lesion. rsc.orgnih.gov

These adduct-specific mAbs are utilized in a range of immunochemical assays:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common method for quantifying DNA adducts in purified DNA samples. nih.gov In this assay, DNA from a sample is immobilized on a plate, and the mAb is added to bind to the specific adduct. nih.gov A secondary antibody conjugated to an enzyme is then used to generate a detectable signal, the intensity of which is proportional to the amount of the adduct present. nih.gov This technique has been successfully used to measure various DNA lesions, including those induced by UV radiation and chemical carcinogens. nih.govdntb.gov.ua

Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods allow for the visualization of DNA adducts within cells and tissues. nih.gov By applying the specific mAb to tissue sections or cultured cells, researchers can identify the location and distribution of DNA damage. nih.govelectrochemsci.orgnih.gov This provides valuable spatial information that is not available from assays using purified DNA.

Immunoaffinity Chromatography: mAbs can be used to create immunoaffinity columns for the selective isolation and enrichment of DNA adducts from complex biological mixtures, such as urine or cell lysates. researchgate.net This is particularly useful for concentrating low-abundance adducts prior to analysis by other methods like mass spectrometry.

The high specificity of monoclonal antibodies allows for the development of assays that can distinguish between different types of DNA adducts, such as the major cisplatin-DNA adducts, Pt-[GG] and Pt-[AG]. electrochemsci.orgnih.gov This enables a more detailed understanding of the damage induced by specific agents and the cellular processes involved in their repair. electrochemsci.orgnih.gov

Electrochemical Detection Methods (For 8-OHdG)

Electrochemical methods offer a sensitive and often rapid means of detecting 8-hydroxy-2'-deoxyguanosine (8-OHdG), a key biomarker for oxidative DNA damage. These techniques are based on the electrochemical oxidation of 8-OHdG at an electrode surface. nih.gov A variety of analytical techniques have been employed for the quantification of 8-OHdG, including high-performance liquid chromatography with electrochemical detection (HPLC-ECD), gas chromatography-mass spectrometry (GC-MS), and ELISA.

The core principle involves applying a potential to a working electrode, which causes the 8-OHdG molecule to undergo oxidation, generating a measurable current. The magnitude of this current is proportional to the concentration of 8-OHdG in the sample. dntb.gov.ua Differential Pulse Voltammetry (DPV) is a frequently used technique as it provides high sensitivity by minimizing the background current. dntb.gov.uaelectrochemsci.org

Modified Electrode Surfaces for Improved Sensitivity

To enhance the sensitivity and selectivity of electrochemical detection, the working electrode surface is often modified with various nanomaterials. These modifications can increase the electrode's surface area, improve its conductivity, and facilitate the electron transfer process during the oxidation of 8-OHdG. electrochemsci.orgmdpi.com

Common materials used for electrode modification include:

Gold Nanoparticles (AuNPs): AuNPs are widely used due to their high surface-to-volume ratio, good biocompatibility, and excellent conductivity. electrochemsci.org They can be combined with other materials, such as carbon-based nanomaterials, to create hybrid electrodes with enhanced performance. electrochemsci.org

Carbon Nanomaterials: Graphene and multi-walled carbon nanotubes (MWCNTs) are popular choices for electrode modification. electrochemsci.orgmdpi.com Their large surface area and high electrical conductivity significantly improve the sensitivity of 8-OHdG detection. mdpi.com Functionalizing these carbon materials, for instance with carboxyl groups, can further improve their dispersion and application in electrochemical sensing. electrochemsci.org

Hybrid Nanomaterials: Combining different nanomaterials can lead to synergistic effects. For example, a hybrid film of Ag–TiO2–reduced graphene oxide (rGO) has been shown to be an effective sensor for 8-OHdG. rsc.org Similarly, nanocomposites of carboxyl-functionalized graphene oxide and MWCNTs wrapped with gold nanoparticles have demonstrated excellent electrocatalytic activity. electrochemsci.org

These modified electrodes have enabled the development of highly sensitive electrochemical sensors for 8-OHdG, with detection limits often in the nanomolar range. rsc.orgelectrochemsci.org This allows for the analysis of 8-OHdG in various biological samples, including urine, where its concentration can be very low. rsc.orgelectrochemsci.org

Table 1: Performance of a Modified Electrode for 8-OHdG Detection This interactive table summarizes the linear ranges and detection limit for an electrochemical sensor based on carboxyl-functionalized carbon-allotropic nanomaterials wrapped with gold nanoparticles.

| Parameter | Value | Reference |

| Linear Range 1 | 0.014 - 0.14 μM | electrochemsci.org |

| Linear Range 2 | 0.14 - 1.41 μM | electrochemsci.org |

| Linear Range 3 | 1.41 - 14.12 μM | electrochemsci.org |

| Detection Limit (S/N=3) | 7.06 nM | electrochemsci.org |

Capillary Electrophoresis (For 8-OHdG)

Capillary electrophoresis (CE) is another powerful analytical technique used for the separation and quantification of 8-OHdG. nih.gov CE offers high separation efficiency, short analysis times, and requires only small sample volumes. nih.govmdpi.com When coupled with a sensitive detection method, such as amperometric detection, it provides a robust method for analyzing urinary 8-OHdG. nih.gov

A typical CE method for 8-OHdG analysis involves the following steps:

Sample Preparation: Urine samples often require a cleanup and preconcentration step to remove interfering substances and increase the concentration of 8-OHdG. A single-step solid-phase extraction (SPE) using a C18 column is a commonly used and effective method. nih.govresearchgate.net

Separation: The prepared sample is injected into a capillary filled with a background electrolyte. A high voltage is applied across the capillary, causing the charged molecules to migrate at different velocities, leading to their separation. researchgate.net

Detection: As the separated components reach the end of the capillary, they are detected. End-column amperometric detection is a sensitive method where an electrode is placed at the capillary outlet to electrochemically detect the analyte of interest. nih.gov

To enhance the sensitivity of CE methods, a focusing technique called "dynamic pH junction" can be employed. nih.govnih.gov This technique allows for the concentration of the analyte within the capillary, leading to a lower limit of detection. nih.gov Using such methods, detection limits in the nanomolar range (e.g., 20 nM) have been achieved. nih.gov

Table 2: Analytical Parameters for Capillary Electrophoresis Detection of 8-OHdG This interactive table presents the key performance characteristics of a capillary electrophoresis method with end-column amperometric detection for urinary 8-OHdG.

| Parameter | Value | Reference |

| Limit of Detection (S/N=3) | 20 nM | nih.gov |

| Linear Range | 50 nM - 10 µM | nih.gov |

| Correlation Coefficient | > 0.999 | nih.gov |

| RSD for Migration Time | 0.57% | nih.gov |

| RSD for Peak Current | 4.79% | nih.gov |

CE methods have been successfully applied to determine the urinary concentrations of 8-OHdG in various populations, demonstrating their utility in clinical and epidemiological studies. nih.gov

Synthetic Approaches for 8 Substituted Guanosine Derivatives

The synthesis of guanosine (B1672433) derivatives with substituents at the C8 position is a significant area of research, driven by the potential biological activities of these modified nucleosides. The introduction of various functional groups at this position can influence the molecule's conformation, hydrogen bonding capabilities, and interactions with enzymes and receptors.

Structural Characterization and Conformational Analysis of Guanosine Adducts

Spectroscopic Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structural details of modified nucleosides like 8-(2-Hydroxypropan-2-yl)guanosine. While specific NMR data for this compound are not widely published, extensive research on analogous C8-substituted guanosines, such as 8-thioguanosine (B1436560) and 8-hydroxyguanosine (B14389), provides a strong framework for understanding its likely spectroscopic characteristics. nih.govnih.govresearchgate.net

One of the key structural features determined by NMR is the conformation around the glycosidic bond, which can be either syn or anti. For many 8-substituted guanosine (B1672433) derivatives, the bulky group at the C8 position leads to a preference for the syn conformation. nih.govrsc.org This is in contrast to the typical anti conformation of unmodified guanosine in B-DNA. The analysis of proton-proton and proton-carbon coupling constants, as well as Nuclear Overhauser Effect (NOE) data, can definitively establish this conformational preference. nih.gov

Furthermore, 15N NMR spectroscopy is a sensitive probe for determining the tautomeric state of the guanine (B1146940) ring system. nih.govscispace.com For instance, in studies of 8-hydroxyguanosine, a large coupling constant between N7 and its attached proton provided clear evidence for an 8-keto tautomer. nih.gov Similar analyses for this compound would be expected to confirm its predominant tautomeric form in solution. The chemical shifts of the nitrogen atoms in the purine (B94841) ring are also indicative of the electronic environment and can be influenced by the nature of the C8 substituent. nih.gov

Table 1: Expected NMR Spectroscopic Features of this compound Based on Analogous Compounds

| Spectroscopic Parameter | Expected Observation for this compound | Rationale based on Analogous Compounds |

| Glycosidic Bond Conformation | Predominantly syn | The steric bulk of the 2-hydroxypropan-2-yl group at the C8 position favors the syn conformation, similar to other C8-substituted guanosines. nih.govrsc.org |

| Tautomeric State | 8-keto form | 15N NMR studies on 8-hydroxyguanosine have shown evidence for the 8-keto substitution. nih.gov |

| 1H NMR Chemical Shifts | Characteristic shifts for the ribose and base protons | The specific chemical shifts would be influenced by the electronic effects of the 2-hydroxypropan-2-yl group. |

| 13C NMR Chemical Shifts | Diagnostic signals for the purine and substituent carbons | The carbon signals of the 2-hydroxypropan-2-yl group would be readily identifiable. |

| 15N NMR Chemical Shifts | Shifts indicative of the electronic distribution in the purine ring | Changes in N7 and N1 chemical shifts can reveal details about tautomerism and ionization states. nih.gov |

Crystallographic Analysis of Adducted Nucleic Acids or Enzyme-Adduct Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, including nucleic acids and their complexes with enzymes. While a crystal structure of this compound within a nucleic acid or bound to an enzyme has not been reported, the extensive body of crystallographic work on other nucleoside analogs and enzyme-inhibitor complexes offers significant insights into the likely structural consequences of such a modification. researchgate.netnih.gov

Crystallographic studies of DNA duplexes containing C8-substituted guanosines have revealed significant conformational changes. For example, the presence of a bulky adduct at the C8 position can induce a localized transition from the right-handed B-DNA to the left-handed Z-DNA conformation. rsc.org This is often driven by the adduct's preference for the syn glycosidic conformation, which is a hallmark of guanosines in Z-DNA. rsc.org

Computational Approaches to Structural Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for studying the structural dynamics of nucleic acids containing adducts. tandfonline.comnih.gov These simulations can provide detailed insights into the conformational landscape of molecules over time, complementing the static picture provided by crystallography and the solution-state average from NMR.

For C8-arylguanine adducts, MD simulations have been extensively used to explore the conformational preferences of the adducted nucleoside and its impact on the DNA duplex. rsc.orgoup.com These studies have shown that even when the free nucleoside has a strong preference for the syn conformation, the constraints of the DNA duplex can lead to a significant population of the anti conformation. oup.com The simulations can also predict the positioning of the adduct within the major or minor groove of the DNA and identify specific interactions with neighboring bases. acs.org

A key aspect explored by MD simulations is the relative stability of different DNA conformations, such as B-DNA versus Z-DNA. tandfonline.com By calculating the free energy landscapes, researchers can quantify the energetic preference for one conformation over another as a result of the C8 modification. These calculations have shown that for some C8-arylguanine adducts, the stacking of the aryl group with adjacent bases is a major factor driving the stabilization of the Z-DNA form. tandfonline.com

For this compound, MD simulations could be employed to:

Determine the preferred glycosidic torsion angle (syn vs. anti) within a DNA or RNA duplex.

Analyze the impact of the 2-hydroxypropan-2-yl group on local DNA or RNA structure, including backbone angles and base pairing.

Investigate the potential for this adduct to induce conformational transitions, such as the B-to-Z DNA transition.

Examine the role of the hydroxyl group on the substituent in forming hydrogen bonds with the nucleic acid or surrounding solvent molecules.

Theoretical and Computational Investigations in Guanosine Adduct Research

Quantum Mechanical Studies of Reactivity and Stability

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules, including DNA adducts. wikipedia.orgresearchgate.net These studies can elucidate the electronic structure, stability, and reactivity of adducts like 8-(2-Hydroxypropan-2-yl)guanosine.

Research on related C8-substituted guanosine (B1672433) adducts has demonstrated that the nature of the substituent at the C8 position significantly influences the conformational preferences of the nucleoside. nih.govresearchgate.net The two primary conformations around the glycosidic bond are anti and syn. While unmodified guanosine overwhelmingly prefers the anti conformation, which is compatible with the standard B-DNA double helix, the presence of a bulky adduct at the C8 position can shift this equilibrium towards the syn conformation. nih.govnih.gov

QM calculations are employed to determine the relative energies of the anti and syn conformers, providing a quantitative measure of their stability. For many C8-linked bulky adducts, the syn conformation is found to be energetically favored. nih.gov This shift is critical because the syn conformation can disrupt normal Watson-Crick base pairing, leading to mispairing with other bases (e.g., adenine (B156593) instead of cytosine) during DNA replication and transcription, a primary source of G-to-T transversions. researchgate.net

Furthermore, QM methods can be used to model the reaction mechanisms of adduct formation. For instance, studies on the formation of other C8 adducts have used DFT to explore the pathways of radical-based alkylation or the addition of reactive species to the C8 position of guanine (B1146940). researchgate.netacs.org These calculations help to identify transition states and reaction intermediates, providing a detailed picture of the chemical events leading to the formation of adducts such as this compound.

Table 1: General Conformational Preferences of C8-Guanosine Adducts from Computational Studies

| Adduct Type | Typical Linkage | Predominant Conformation | Implication for DNA Structure |

| Unmodified Guanosine | N/A | anti | Compatible with B-DNA |

| C8-Alkyl/Aryl Guanosine | Carbon-linked | syn | Disruption of Watson-Crick pairing |

This table represents generalized findings for the class of C8-guanosine adducts, as detailed computational data for this compound specifically is not widely available in published literature.

Molecular Modeling of Adduct-Protein Interactions and Enzyme Specificity

While QM methods are excellent for studying isolated molecules, understanding how a DNA adduct behaves within a biological context requires higher-level modeling techniques, such as molecular dynamics (MD) simulations and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. wikipedia.orgnih.gov These approaches are used to study the structural and dynamic effects of an adduct within a DNA duplex and its interactions with proteins, particularly DNA polymerases and repair enzymes. nih.govnih.gov

Molecular modeling studies have been instrumental in explaining the mutagenic outcomes of C8-guanine adducts. researchgate.net MD simulations of DNA duplexes containing C8 adducts reveal significant local distortions in the DNA backbone and changes in base pairing dynamics. nih.gov When an adduct adopts a syn conformation, it can lead to the "base-displaced stacked" conformation, where the modified guanine is stacked within the helix, but the opposing cytosine is displaced, disrupting the helix. nih.gov

The interaction of these damaged DNA strands with DNA polymerases is a key area of investigation. Modeling can predict how the active site of a polymerase accommodates the bulky adduct. These studies have shown that the conformational flexibility of the adduct and the surrounding DNA is a critical factor in whether the polymerase stalls or bypasses the lesion, and whether it inserts the correct or an incorrect base opposite the adduct. nih.gov

Similarly, the recognition of C8-guanine adducts by DNA repair enzymes, such as 8-oxoguanine DNA glycosylase (OGG1) and other components of the base excision repair (BER) pathway, is a major focus of molecular modeling. wjgnet.comamegroups.orgifremer.fr These enzymes are responsible for identifying and removing damaged bases from the genome. nih.gov Docking and MD simulations can model how an enzyme's active site binds to the DNA containing the adduct. These models have revealed that specific amino acid residues within the enzyme are responsible for recognizing the structural distortions caused by the adduct and for catalyzing its excision. ifremer.fr For example, simulations can show how an enzyme flips the damaged base out of the DNA helix and into its active site for removal. ifremer.fr

Table 2: Applications of Molecular Modeling in C8-Guanosine Adduct Research

| Modeling Technique | System Studied | Key Insights Gained |

| Molecular Dynamics (MD) | Adduct-containing DNA duplex | - Local DNA structural distortions- Stability of syn vs. anti conformations in situ- Base pairing dynamics and mismatch potential |

| Docking & MD | Adduct in DNA Polymerase | - Mechanism of lesion bypass vs. replication stalling- Structural basis for nucleotide insertion opposite the adduct |

| Docking & MD | Adduct in DNA Repair Enzyme (e.g., OGG1) | - Recognition of the damaged base- Mechanism of base flipping and excision- Enzyme specificity for different adducts |

This table summarizes the general application of molecular modeling techniques to the study of C8-guanosine adducts, as specific modeling studies on this compound are not readily found in the reviewed literature.

Research Gaps and Future Directions for 8 2 Hydroxypropan 2 Yl Guanosine Studies

Elucidation of Specific Formation Pathways in Biological Systems

While it is established that 8-OHdG is a major product of oxidative DNA damage, the precise mechanisms leading to the formation of the specific 8-(2-Hydroxypropan-2-yl)guanosine adduct are not fully understood. It is known that reactive oxygen species (ROS) are key players in its formation. nih.gov The interaction of DNA with hydroxyl radicals, in particular, is a known pathway. Future research should focus on identifying the specific endogenous and exogenous sources of ROS that preferentially lead to the formation of this adduct. For instance, studies on the reaction of 8-thioguanosine (B1436560) with various radicals, such as hydroxyl radicals and azide (B81097) radicals, could provide insights into the formation of related guanosine (B1672433) derivatives. researchgate.net Further investigation is needed to determine if specific metabolic processes or environmental exposures result in a higher yield of this compound compared to other oxidative DNA lesions.

Comprehensive Analysis of Biological Repercussions and Signaling Roles

The biological consequences of this compound incorporation into DNA are a critical area for future research. While the related 8-OHdG is known to be a mutagenic lesion that can lead to G:C to T:A transversions, the specific mutagenic potential of this compound needs to be thoroughly investigated. nih.gov Studies have shown that the persistence of certain DNA adducts can contribute to mutagenesis. unc.edu It is also important to explore whether this adduct plays a role in cellular signaling pathways beyond its function as a marker of DNA damage. For example, research on other complex DNA lesions suggests that they can be recognized by various cellular repair mechanisms and may influence cellular processes like transcription and replication. umn.edu Future studies could investigate if this compound or its repair intermediates can modulate the activity of DNA repair proteins or transcription factors, thereby influencing gene expression and cellular fate.

Development of Dedicated High-Sensitivity Detection Methods

Currently, methods for detecting oxidative DNA damage, such as ELISA and chromatography-mass spectrometry, are often used for the more common 8-OHdG. nih.gov While these methods are sensitive, the development of detection techniques specifically tailored to this compound would be highly beneficial. High-sensitivity methods would allow for more accurate quantification of this specific adduct in various biological samples, including tissues and bodily fluids. Future efforts could focus on developing monoclonal antibodies with high specificity for this compound for use in immunoassays. Additionally, advanced mass spectrometry techniques, such as nanoLC-ESI+-MS/MS, could be optimized to distinguish and quantify this adduct with high precision, even at low physiological concentrations. acs.org The development of such methods would be invaluable for both basic research and clinical applications, potentially allowing for the use of this compound as a specific biomarker for certain types of oxidative stress or disease.

Exploration of Specific Enzymatic Recognition and Repair Mechanisms

The cellular mechanisms for the repair of this compound are not well-defined. The base excision repair (BER) pathway is known to be the primary defense against 8-OHdG, with enzymes like 8-oxoguanine DNA glycosylase (OGG1) playing a crucial role. nih.gov It is hypothesized that this compound is also a substrate for BER. However, the efficiency and specificity of OGG1 and other DNA glycosylases in recognizing and excising this bulkier adduct need to be determined. Studies have identified two types of repair enzymes for 8-hydroxyguanine (B145757) in human cells: a glycosylase and an endonuclease. nih.gov Future research should investigate whether these or other repair enzymes are involved in the removal of this compound. In vitro repair assays using purified enzymes and cell extracts, as well as studies in knockout cell lines or animal models for specific repair proteins, would be instrumental in elucidating the dedicated repair pathways for this lesion. Understanding these repair mechanisms is crucial for assessing the genotoxic potential of this adduct and for developing strategies to modulate its repair.

Advanced Structural and Mechanistic Studies

Detailed structural information on how this compound affects DNA conformation and its interaction with DNA polymerases and repair enzymes is currently lacking. High-resolution structural techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, could provide atomic-level insights into the structure of DNA containing this adduct. nih.govacs.org Such studies would reveal how the bulky 2-hydroxypropan-2-yl group is accommodated within the DNA double helix and how it might distort the DNA structure. This information is critical for understanding the mechanisms by which this lesion can lead to mutations or stall DNA replication and transcription. Furthermore, computational modeling and molecular dynamics simulations can complement experimental studies by providing dynamic views of the DNA containing the adduct and its interactions with various proteins. researchgate.net These advanced structural and mechanistic studies will be essential for a complete understanding of the biological impact of this compound.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.